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Compound of Interest

Compound Name:
3-(3,5-Dimethyl-1H-pyrazol-1-

yl)-3-oxopropanenitrile

Cat. No.: B1581281 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-β-oxo-1H-

pyrazole-1-propanenitrile

Abstract: This technical guide provides a comprehensive overview of the fundamental chemical

and physical properties of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile (CAS No: 27533-

39-1), a versatile heterocyclic compound with significant potential in medicinal chemistry and

materials science. This document is intended for researchers, scientists, and drug development

professionals, offering in-depth analysis, validated experimental insights, and a robust

framework for its application. We will explore its structural characteristics, physicochemical

parameters, spectral data, and safety considerations, grounded in authoritative references.

Introduction and Compound Identification
3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile, also known by its more systematic IUPAC

name 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, is a β-ketonitrile derivative

featuring a 3,5-dimethylpyrazole moiety. This structural combination imparts a unique electronic

and steric profile, making it a valuable synthon and a molecule of interest for further

functionalization. Its reactivity is primarily dictated by the interplay between the nucleophilic

pyrazole ring, the electrophilic carbonyl group, and the acidic α-protons of the nitrile group.

Compound Identifiers:

CAS Number: 27533-39-1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1581281?utm_src=pdf-interest
https://www.benchchem.com/product/b1581281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₈H₉N₃O

Molecular Weight: 163.18 g/mol

IUPAC Name: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties is paramount for designing

synthetic routes, developing analytical methods, and formulating this compound for various

applications.

Physical Properties
The compound is typically a solid at room temperature, with its physical state being a direct

consequence of its molecular weight and intermolecular forces, including dipole-dipole

interactions and potential weak hydrogen bonding.

Property Value Source

Melting Point 102 - 105 °C

Boiling Point 357.2±22.0 °C (Predicted)

Density 1.25±0.1 g/cm³ (Predicted)

pKa
6.89±0.50 (Most Acidic,

Predicted)

Note: Predicted values are computationally derived and should be confirmed experimentally.

The predicted pKa of approximately 6.89 suggests that the methylene protons (α-protons)

situated between the carbonyl and nitrile groups are significantly acidic. This acidity is a key

feature, enabling the formation of a stabilized carbanion, which is a cornerstone of its utility in

carbon-carbon bond-forming reactions.

Spectroscopic Data
Spectroscopic analysis provides irrefutable evidence of the compound's structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals corresponding to the two methyl groups on the pyrazole ring, the

methylene protons of the side chain, and the aromatic proton on the pyrazole ring. The

chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal signals

for the carbonyl carbon, the nitrile carbon, the distinct carbons of the pyrazole ring, and the

methyl carbons.

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands

indicative of its key functional groups. A sharp peak around 2250 cm⁻¹ corresponds to the

C≡N (nitrile) stretch, while a strong absorption around 1700 cm⁻¹ is characteristic of the C=O

(ketone) stretch.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺)

corresponding to its molecular weight (163.18), along with a fragmentation pattern that can

be used to confirm the structural arrangement of the molecule.

Synthesis and Reactivity
General Synthesis Pathway
The synthesis of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile typically involves the

acylation of 3,5-dimethylpyrazole with a suitable cyanoacetylating agent. A common and

efficient method is the reaction of 3,5-dimethylpyrazole with cyanoacetic acid in the presence of

a dehydrating agent like acetic anhydride or a carbodiimide.

The causality behind this choice of reagents lies in the activation of the carboxylic acid. Acetic

anhydride forms a mixed anhydride with cyanoacetic acid, creating a highly electrophilic

species that is readily attacked by the nucleophilic nitrogen (N1) of the 3,5-dimethylpyrazole

ring.

Caption: General synthesis workflow for the target compound.

Key Reactivity Insights
The molecule's reactivity is centered around the β-ketonitrile moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enolate Formation: The acidic α-protons can be easily removed by a base to form a

resonance-stabilized enolate. This nucleophilic enolate is a key intermediate for alkylation

and condensation reactions.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel

condensations with aldehydes and ketones to form α,β-unsaturated systems, which are

valuable precursors in drug synthesis.

Cyclization Reactions: The bifunctional nature of the molecule (pyrazole ring and β-

ketonitrile) allows it to be used in the synthesis of fused heterocyclic systems. For example, it

can react with hydrazine derivatives to form pyrazolopyrimidine scaffolds, which are common

in pharmacologically active compounds.

Potential Applications in Research and
Development
The unique structural features of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile make it a

promising candidate for several applications, particularly in the pharmaceutical industry.

Scaffold for Medicinal Chemistry: The pyrazole core is a well-established pharmacophore

found in numerous approved drugs, including celecoxib (an anti-inflammatory agent) and

sildenafil (used to treat erectile dysfunction). This compound serves as an excellent starting

material for building libraries of novel pyrazole-containing molecules for drug discovery

programs.

Precursor for Bioactive Molecules: Its ability to undergo various chemical transformations

allows for the synthesis of more complex molecules with potential biological activities, such

as kinase inhibitors, antimicrobial agents, and anticancer compounds.

Chelating Agent: The nitrogen atoms of the pyrazole ring and the oxygen of the carbonyl

group can act as coordination sites for metal ions, suggesting potential applications in

coordination chemistry and as ligands for catalysis.

Handling, Storage, and Safety
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As with any chemical reagent, proper handling and storage procedures are essential to ensure

safety and maintain the integrity of the compound.

Safety Precautions: Standard laboratory safety protocols should be followed, including the

use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and

contact with skin and eyes.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place,

away from incompatible materials such as strong oxidizing agents and strong bases.

Toxicity: While specific toxicity data for this compound is not readily available, it should be

handled with the care afforded to all novel chemical entities. A comprehensive safety data

sheet (SDS) should be consulted before use.

Conclusion
3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile is a multifaceted chemical compound with a

rich profile of physicochemical properties and synthetic potential. Its structural attributes,

particularly the reactive β-ketonitrile moiety combined with the stable 3,5-dimethylpyrazole

core, provide a robust platform for the development of novel molecules in drug discovery and

materials science. This guide has synthesized the core technical information required by

researchers to effectively utilize this compound, underscoring the importance of understanding

its fundamental properties to unlock its full application potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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